N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c19-18(20)26-14-4-1-3-13(9-14)22-17(23)12-6-7-16(21-10-12)25-11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15,18H,2,5,8,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNQILJQPZOAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core, which is then functionalized through a series of reactions:
Nitration and Reduction: The nicotinamide core can be nitrated to introduce nitro groups, which are subsequently reduced to amines.
Substitution Reactions: The amine groups can undergo substitution reactions with difluoromethoxybenzene derivatives to introduce the difluoromethoxyphenyl group.
Etherification: The tetrahydrofuran-2-ylmethoxy group can be introduced through etherification reactions, where the hydroxyl group of tetrahydrofuran is reacted with a suitable leaving group on the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and tetrahydrofuran-2-ylmethoxy group can interact with enzymes or receptors, modulating their activity. The nicotinamide core may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
N-(3-(tert-Butyl)isoxazol-5-yl)-6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide ()
- Key Differences : The tert-butyl isoxazole group replaces the difluoromethoxy phenyl ring.
- The isoxazole ring introduces additional hydrogen-bonding capacity, which may alter selectivity for target proteins .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide) ()
- Key Differences : Features a trifluoromethylbenzamide core instead of nicotinamide and lacks the THF-methoxy group.
- Implications: Flutolanil’s trifluoromethyl group enhances lipophilicity, favoring membrane penetration in agricultural applications (e.g., fungicidal use).
PDE4 Inhibitors with Benzamide Cores ()
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares a difluoromethoxy substituent and benzamide backbone with the target compound.
- Potency Comparison: Roflumilast exhibits an IC50 of 0.8 nM for PDE4 inhibition in human neutrophils, making it 100-fold more potent than older inhibitors like rolipram.
| Compound | IC50 (nM) | Selectivity for PDE4 | Key Substituents |
|---|---|---|---|
| Roflumilast | 0.8 | High | Difluoromethoxy, Cyclopropyl |
| Target Compound | Data not available | Inferred | Difluoromethoxy, THF-methoxy |
| Piclamilast (RP 73401) | 2–13 | Moderate | Methoxy, Dichloropyridyl |
Compounds with Heterocyclic Modifications ()
Benzothiazole Acetamides ()
Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Key Differences : Benzothiazole replaces the nicotinamide core, and acetamide substitutes for the THF-methoxy group.
- Implications :
Picolinamide Derivatives ()
Compound 10b (N-(2-bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)-6-((cyclopropylmethyl)amino)picolinamide) shares a difluoromethoxy phenyl group but includes a picolinamide core and bromo/perfluoro substituents.
- Implications: The bromo and perfluoro groups increase molecular weight and hydrophobicity, likely reducing oral bioavailability compared to the target compound. The cyclopropylmethylamino group may enhance binding flexibility but introduce synthetic complexity .
Biological Activity
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHFNO
- Molecular Weight : 320.32 g/mol
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 320.32 g/mol |
| Solubility | Soluble in DMSO and ethanol |
This compound exhibits several biological activities, primarily through its interaction with cellular pathways:
- Apoptosis Induction : Studies have shown that compounds in the nicotinamide class can induce apoptosis in cancer cells through caspase activation pathways. This compound may function similarly by promoting cell cycle arrest and subsequent apoptosis in tumor cells .
- Neuroprotection : The compound's structural analogs have been evaluated for neuroprotective effects, particularly against oxidative stress. Mechanistic studies suggest that such compounds can mediate phosphorylation of survival kinases and induce antioxidant responses .
Efficacy in Assays
In vitro testing has been conducted to evaluate the compound's biological efficacy:
- Caspase Activation Assay : The compound was tested for its ability to activate caspases in T47D breast cancer cells, showing significant induction of apoptosis at low concentrations (EC50 < 0.1 µM) .
- Cell Viability Assays : The MTT assay demonstrated that the compound significantly improved cell viability under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .
Case Studies
- Cancer Cell Lines : In a study involving various cancer cell lines, this compound showed a GI50 value of 0.21 µM in T47D cells, indicating strong growth inhibition .
- Neuroprotection Models : In models of oxidative stress, the compound exhibited protective effects on PC12 cells subjected to oxygen-glucose deprivation (OGD), with significant improvements in cell viability noted at concentrations as low as 10 µM .
Summary of Findings
The biological activity of this compound is summarized as follows:
| Activity Type | Assay Type | Concentration | Result |
|---|---|---|---|
| Apoptosis Induction | Caspase Activation | < 0.1 µM | Significant induction |
| Growth Inhibition | GI50 Assay | 0.21 µM | Strong inhibition |
| Neuroprotection | MTT Assay | 10 µM | Improved viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
